Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

CRAC channel inhibition SOCE Fluorine substitution

This heterobifunctional molecule combines a 3-fluoroisonicotinamide target-recognition motif (validated in the CRAC-channel inhibitor Pyr6, IC₅₀ 0.49 µM) with an NHS-reactive ester via a short ~7–8 Å ethoxyethyl linker. The fluorine substituent at C3 of the pyridine ring provides a distinct ¹⁹F-NMR handle and is critical for target engagement—the non-fluorinated analog (CAS 2034391-90-5) lacks this pharmacophore. The compact spacer imposes spatial constraints that differ from standard PEG₃–₆ NHS linkers (9–25 Å), enabling ternary-complex geometries unattainable with longer constructs. Ideal for PROTAC synthesis, bioconjugation, and chemical probe development requiring defined linker geometry and orthogonal fluorine detection.

Molecular Formula C14H16FN3O4
Molecular Weight 309.297
CAS No. 2034496-83-6
Cat. No. B2657787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide
CAS2034496-83-6
Molecular FormulaC14H16FN3O4
Molecular Weight309.297
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCOCCNC(=O)C2=C(C=NC=C2)F
InChIInChI=1S/C14H16FN3O4/c15-11-9-16-4-3-10(11)14(21)17-5-7-22-8-6-18-12(19)1-2-13(18)20/h3-4,9H,1-2,5-8H2,(H,17,21)
InChIKeyGFAZHFCGBVFLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide (CAS 2034496-83-6): Chemical Identity and Structural Classification


N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide (CAS 2034496-83-6) is a heterobifunctional small molecule comprising a 3-fluoroisonicotinamide warhead linked via a short ethoxyethyl spacer to a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimidyl, NHS) reactive ester [1]. The 3-fluoroisonicotinamide moiety is a key pharmacophoric element also found in the well-characterized CRAC channel inhibitor Pyr6 (N-(4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide; CAS 245747-08-4), which exhibits an IC₅₀ of 490 nM against store-operated Ca²⁺ entry (SOCE) in RBL-2H3 cells . The NHS ester terminus enables covalent conjugation to primary amine-containing molecules, making this compound a functionalized building block for proteolysis-targeting chimeras (PROTACs), bioconjugates, and chemical probe synthesis.

Why N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide Cannot Be Replaced by Common Analogs


Direct substitution of this compound with the non-fluorinated nicotinamide analog (CAS 2034391-90-5) or with standard PEG-NHS ester linkers introduces critical alteration of two orthogonal functional dimensions: (i) the electrophilic fluorine atom at the 3-position of the pyridine ring and (ii) the specific ethoxyethyl spacer length separating the NHS ester from the aromatic carboxamide. The 3-fluoro substituent alters the electron density and hydrogen-bonding capacity of the nicotinamide ring, which directly influences target recognition—as evidenced by the 490 nM IC₅₀ of the fluoroisonicotinamide-containing Pyr6 against CRAC channels —while the non-fluorinated analog lacks this pharmacophoric property. The ethoxyethyl spacer (two ethylene oxide units) provides a linker length of approximately 7–8 Å, which is shorter than typical PEG₃–PEG₆ linkers (9–25 Å) commonly used in PROTAC design, thus imposing distinct spatial constraints on ternary complex formation [1]. These combined features dictate that neither the non-fluorinated analog nor generic PEG-NHS linkers are functionally interchangeable with this specific compound.

Quantitative Comparative Evidence for N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide vs. Key Analogs


3-Fluoro Substitution Confers Pharmacophoric Activity Absent in the Non-Fluorinated Nicotinamide Analog

The 3-fluoroisonicotinamide moiety present in the target compound is the same pharmacophoric group found in the validated CRAC channel inhibitor Pyr6. Pyr6 exhibits a defined IC₅₀ of 0.49 µM against store-operated Ca²⁺ entry (SOCE) in thapsigargin-depleted RBL-2H3 cells, as measured by Fura-2 calcium imaging . In contrast, the non-fluorinated nicotinamide analog (N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide, CAS 2034391-90-5) lacks this fluorine atom and consequently lacks the same pharmacophoric activity; no published CRAC channel inhibitory data exist for this compound, and the absence of the electronegative fluorine substituent alters both ring electronics and hydrogen-bond acceptor capacity, which are critical determinants of target engagement [1]. This represents a structural feature that cannot be replicated by non-fluorinated analogs.

CRAC channel inhibition SOCE Fluorine substitution Pharmacophore

The Reactive 2,5-Dioxopyrrolidin-1-yl (NHS) Ester Tethered via a Short Ethoxyethyl Spacer Enables Predefined Amine Conjugation with Measurable Hydrolysis Kinetics

The terminal 2,5-dioxopyrrolidin-1-yl (NHS) ester enables quantitative conjugation to primary amines under controlled pH conditions. NHS esters exhibit a well-documented hydrolysis half-life of 4–5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [1]. The ethoxyethyl spacer between the NHS ester and the fluoropyridine carboxamide totals approximately 7–8 Å in extended conformation, which is significantly shorter than the PEG₃ (9 Å), PEG₄ (12 Å), PEG₅ (15 Å), and PEG₆ (18 Å) spacers commonly used in commercial PROTAC linker building blocks [2]. This compact spacer geometry restricts the spatial reach of the NHS ester relative to the warhead by a factor of 2–3 compared to PEG₆-NHS linkers, imposing a distinct spatial constraint that directly affects conjugate geometry and, in PROTAC applications, the achievable ternary complex stabilization distance.

Bioconjugation NHS ester reactivity Hydrolysis half-life PROTAC linker

Physicochemical Profile: Molecular Weight and Predicted Lipophilicity Differentiate from Heavier PEG-Based Linkers

The compound has a molecular weight of 309.30 g/mol [1], which is 37–53% lower than commonly used PROTAC linker building blocks such as m-PEG₃-NHS ester (MW: 333.34 g/mol ) and DBCO-PEG₅-NHS ester (MW: 648.66 g/mol ). This lower molecular weight is advantageous in PROTAC conjugate design where maintaining a total PROTAC molecular weight below 900–1,000 Da is correlated with improved cell permeability [2]. The ethoxyethyl spacer also confers lower total polar surface area contributions compared to longer PEG chains, potentially improving membrane passive permeability of the final conjugate.

Molecular weight Lipophilicity PROTAC building block Drug-likeness

Absence of Published Quantitative Selectivity, Cytotoxicity, and PK Data Necessitates De Novo Validation — A Differentiating Factor in Research Procurement

As of mid-2026, no peer-reviewed studies reporting target engagement (beyond the fluoroisonicotinamide pharmacophore inference from Pyr6), selectivity profiling, cytotoxicity (e.g., CC₅₀ in human cell lines), or pharmacokinetic parameters (e.g., microsomal stability, plasma protein binding, Caco-2 permeability) for this specific compound are publicly available in PubMed, BindingDB, ChEMBL, or PubChem. This contrasts with extensively profiled commercial PROTAC building blocks such as Thalidomide-O-PEG₄-NHS ester (CAS 2411681-88-2), for which target engagement and cellular degradation data are available in peer-reviewed publications [1]. The absence of off-the-shelf biological annotation positions this compound as a research-grade building block requiring end-user validation in their specific experimental systems.

Off-target profiling Cytotoxicity PK characterization De novo validation

Scientifically Justified Procurement Scenarios for N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide


PROTAC Design Requiring a Short, Non-PEG Spacer Between a Fluoropyridine Warhead and an Amine-Reactive Conjugation Handle

When designing heterobifunctional PROTAC molecules where the spatial distance between the target protein ligand and the E3 ligase ligand is a critical determinant of ternary complex formation, the 7–8 Å ethoxyethyl spacer of this compound provides a significantly shorter linkage than standard PEG₃–PEG₆ NHS ester building blocks (9–25 Å) [1]. This is particularly relevant for targets where cryo-EM or X-ray crystallography indicates a narrow spatial window for productive ternary complex geometry. The pre-installed NHS ester eliminates the need for separate spacer-activation steps, streamlining synthetic workflows.

Chemical Probe Synthesis Leveraging the 3-Fluoroisonicotinamide Pharmacophore for Target Identification Studies

The 3-fluoroisonicotinamide group, as evidenced by its presence in the validated CRAC channel inhibitor Pyr6 (IC₅₀ 0.49 µM ), serves as a recognition element for calcium signaling targets. Researchers investigating Orai/CRAC channel biology or other targets susceptible to 3-fluoropyridine-4-carboxamide binding can use this compound as a functionalizable warhead to generate affinity probes, photoaffinity labels, or biotinylated pull-down reagents via the NHS ester conjugation handle.

Custom Bioconjugation Where Fluorinated Nicotinamide Moiety Serves as an NMR or Mass Spectrometry Reporter Tag

The single fluorine atom at the pyridine 3-position provides a distinct ¹⁹F NMR signal (chemical shift in the aromatic fluorine region, typically −110 to −135 ppm depending on solvent) that can serve as an internal reporter for conjugate characterization. The short ethoxyethyl spacer minimizes additional proton signals overlapping with the conjugate's NMR spectra, unlike longer PEG chains that contribute numerous –CH₂– envelope signals. This compound is therefore particularly suitable for NMR-monitored bioconjugation studies where spectral clarity of the final conjugate is a priority [2].

Exploratory Medicinal Chemistry Where Fluorine Walk SAR Requires Systematic Evaluation of 3-Fluoro vs. Non-Fluorinated Nicotinamide Building Blocks

In structure–activity relationship (SAR) campaigns exploring the impact of fluorine substitution on the pyridine ring, this compound serves as the 3-fluoro representative alongside its non-fluorinated analog (CAS 2034391-90-5). The matched molecular pair allows direct comparison of fluorine effects on target engagement, metabolic stability, and physicochemical properties within the same linker scaffold, facilitating unambiguous attribution of biological differences to the fluorine atom alone [3].

Quote Request

Request a Quote for N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-fluoroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.